Diltiazem malate

Vue d'ensemble

Description

Diltiazem malate is a benzothiazepine derivative with antihypertensive and vasodilating properties. It is a member of the non-dihydropyridine calcium channel blockers drug class. This compound primarily works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization. This compound is used clinically as an antihypertensive, anti-arrhythmic, and anti-anginal agent for the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter .

Méthodes De Préparation

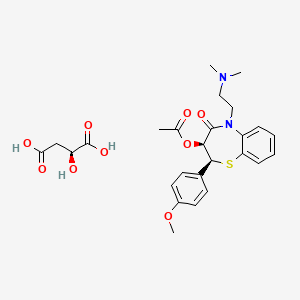

Synthetic Routes and Reaction Conditions: Diltiazem malate can be synthesized by treating diltiazem base with L-malic acid. The diltiazem base is obtained from diltiazem hydrochloride. The synthesis involves the formation of molecular salts, where the N,N-(dimethyl)ethylamine fragment of the diltiazem molecule interacts with the carboxylic groups of L-malic acid to form heterosynthons .

Industrial Production Methods: In industrial settings, the production of this compound involves the crystallization approach to obtain diltiazem forms with lower water solubility. This is achieved by treating diltiazem base with carboxylic acids, including L-malic acid. The process involves single crystal and powder X-ray diffraction, differential thermal analysis, solid-state cross-polarization magic angle spinning nuclear magnetic resonance, and ultraviolet-visible spectroscopy techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Diltiazem malate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diltiazem oxide, while reduction may yield diltiazem alcohol .

Applications De Recherche Scientifique

Diltiazem malate is a medication used for cardiovascular research, particularly concerning cardiac arrhythmia, hypertension, and angina pectoris . It is a potent and orally active L-type calcium channel inhibitor .

IC₅₀ & Target

this compound targets the L-type calcium channel .

Pharmacology and Mechanism of Action

Diltiazem works by relaxing the smooth muscle in the walls of arteries, causing them to open and allowing blood to flow more easily . It also acts on the heart to prolong the period until it can beat again by blocking the entry of calcium into the cells of the heart and blood vessels .

In-Vitro Studies

This compound, at a concentration of 200 μM, elicits a use-dependent blockade that proceeds within a relatively small number of pulses . It reduces Ca2+ influx by accelerating inactivation during action potentials, with the use-dependent blockade resulting from increases in the number of channels in a sustained closed state .

In-Vivo Studies

In animal studies, this compound has demonstrated several potential benefits:

- Aortic Aneurysm Prevention this compound (100 mg/kg, administered orally daily for 4 weeks) prevents aortic aneurysm formation in a blood pressure-independent manner .

- Reduction of Vascular Inflammation Co-administration of this compound (100 mg/kg, orally daily for 6 days) with ATII (1.44 mg/kg, orally daily for 6 days) reduces ATII-induced vascular inflammation and macrophage accumulation in ApoE-/- mice .

- Pharmacokinetics this compound (2 mg/kg, intravenously) exhibits a T1/2 of 61.2 minutes and a CLel of 3.2 mL/min in rats .

Clinical Applications

Diltiazem is indicated for:

- Stable angina (exercise-induced) – Diltiazem increases coronary blood flow and decreases myocardial oxygen consumption, which results from decreased peripheral resistance, heart rate, and contractility .

- Variant angina – It is effective due to its direct effects on coronary dilation .

- Unstable angina – Diltiazem may be particularly effective if the underlying mechanism is vasospasm .

- Supraventricular tachycardias (PSVT) – Diltiazem appears to be as effective as verapamil in treating re-entrant supraventricular tachycardia .

- Atrial fibrillation or atrial flutter .

- Hypertension – Useful for treating hypertension because of its vasodilatory effects. Calcium channel blockers are well tolerated and especially effective in treating low-renin hypertension .

- Anal fissures – It is also used as a topical application for anal fissures because it promotes healing due to its vasodilatory property .

Management of CAS-Induced Angina

A case report highlights the use of diltiazem in managing coronary artery spasm (CAS)-induced angina . A patient with a history of chest pain and ECG abnormalities was administered 5 mg of diltiazem intravenously, which resulted in prompt relief of chest pain and conversion of complete AV-B back to sinus rhythm . The patient was then prescribed diltiazem sustained-release capsules (90 mg, twice per day) and other medications, with no recurrence of chest pain or other reported symptoms during follow-up .

Diltiazem Overdose

Mécanisme D'action

Diltiazem malate works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization. This inhibition results in the relaxation of the smooth muscle in the walls of arteries, allowing them to open and facilitate blood flow more easily. Additionally, this compound acts on the heart to prolong the period until it can beat again by blocking the entry of calcium into the cells of the heart and blood vessels .

Comparaison Avec Des Composés Similaires

Nifedipine: A dihydropyridine calcium channel blocker that preferentially acts on vascular smooth muscle.

Verapamil: A non-dihydropyridine calcium channel blocker that directly acts on the heart muscle.

Comparison: Diltiazem malate displays an intermediate specificity to target both the cardiac and vascular smooth muscle, unlike nifedipine, which primarily targets vascular smooth muscle, and verapamil, which directly targets the heart muscle. This intermediate specificity makes this compound unique in its ability to manage both cardiac and vascular conditions effectively .

Activité Biologique

Diltiazem malate is a derivative of diltiazem, primarily recognized for its role as a calcium channel blocker. This compound exhibits significant biological activity, particularly in cardiovascular applications, and has been investigated for its potential antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, case studies, and research findings.

This compound functions primarily as an L-type calcium channel blocker . It inhibits the influx of calcium ions into vascular smooth muscle and cardiac cells, leading to:

- Vasodilation : This results in decreased peripheral vascular resistance and lower blood pressure.

- Negative Chronotropic and Dromotropic Effects : By slowing conduction through the atrioventricular (AV) node, it reduces heart rate and myocardial oxygen demand.

The compound's action is mediated by binding to specific sites on the calcium channels, which alters the channel's conformation and limits calcium entry during depolarization. This mechanism is crucial for managing conditions such as hypertension and angina pectoris .

Pharmacokinetics

This compound undergoes extensive first-pass metabolism, leading to variable bioavailability. The major metabolites include:

- N-monodesmethyl diltiazem

- Deacetyl diltiazem

These metabolites retain 25-50% of the pharmacological activity of the parent compound . The pharmacokinetic profile can be summarized as follows:

| Parameter | Value |

|---|---|

| Bioavailability | Variable due to first-pass metabolism |

| Major Metabolites | N-monodesmethyl diltiazem, Deacetyl diltiazem |

| Half-Life | Approximately 3-5 hours |

Antimicrobial Activity

Recent studies have indicated that diltiazem hydrochloride (a related compound) possesses notable antimicrobial properties. Research demonstrated that it effectively inhibited various Gram-positive bacteria, particularly:

- Staphylococcus epidermidis : Highest inhibition recorded at 20 mm with an IC₅₀ of 6.25 mg/mL.

- Staphylococcus aureus : Moderate activity with an inhibition zone of 12 mm.

Additionally, diltiazem showed antiviral activity against CoxB4 virus with an IC₅₀ of 35.8 μg/mL . These findings suggest potential off-target applications in treating infections.

Case Studies

-

Case Study on Overdose Management :

A patient ingested 4.2 grams of diltiazem in a suicide attempt. Upon arrival at the emergency department, he exhibited severe hypotension (60/40 mmHg) and bradycardia (62 bpm). Treatment involved activated charcoal, intravenous fluids, and calcium administration, leading to stabilization within 48 hours without extraordinary interventions . -

Conversion from IV to Oral Diltiazem :

A case involving a 47-year-old male with new-onset atrial fibrillation was treated with intravenous diltiazem. Following successful heart rate control on IV therapy, he was transitioned to oral diltiazem for continued management . This highlights the clinical flexibility of diltiazem formulations based on patient needs.

Research Findings

A study published in PubMed explored the pharmacological effects of this compound on cardiac arrhythmias and hypertension. The findings indicated that it effectively reduced heart rate and improved cardiac output in hypertensive models . Furthermore, another study focused on its antimicrobial properties suggested that while primarily used for cardiovascular issues, its potential as an antimicrobial agent warrants further investigation .

Propriétés

Numéro CAS |

144604-00-2 |

|---|---|

Formule moléculaire |

C26H32N2O9S |

Poids moléculaire |

548.6 g/mol |

Nom IUPAC |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;(2S)-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C22H26N2O4S.C4H6O5/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;5-2(4(8)9)1-3(6)7/h5-12,20-21H,13-14H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t20-,21+;2-/m10/s1 |

Clé InChI |

IUSFTUWHKCSCDY-QTKZZPNDSA-N |

SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(C(C(=O)O)O)C(=O)O |

SMILES isomérique |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C([C@@H](C(=O)O)O)C(=O)O |

SMILES canonique |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(C(C(=O)O)O)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Aldizem Cardil Cardizem CRD 401 CRD-401 CRD401 Dilacor Dilacor XR Dilren Diltiazem Diltiazem Hydrochloride Diltiazem Malate Dilzem Tiazac |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.